(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid
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Overview
Description
(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid is an organic compound characterized by a cyclopentenone ring substituted with a phenyl group and an acetic acid moiety
Scientific Research Applications
(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid typically involves the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through the cyclization of a suitable precursor, such as a diketone or an enone, under acidic or basic conditions.
Phenyl Substitution:
Acetic Acid Moiety Addition: The acetic acid group can be introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different hydroxy derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation Products: Various carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and hydroxy derivatives.
Substitution Products: Compounds with different functional groups replacing the phenyl or other substituents.
Comparison with Similar Compounds
- (5-Oxo-2-methyl-cyclopent-1-enyl)-acetic acid
- (5-Oxo-2-ethyl-cyclopent-1-enyl)-acetic acid
- (5-Oxo-2-phenyl-cyclopent-1-enyl)-propionic acid
Comparison:
- Structural Differences: The primary differences lie in the substituents on the cyclopentenone ring and the acetic acid moiety.
- Unique Features: (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid is unique due to its specific phenyl substitution, which can influence its reactivity and biological activity.
- Applications: While similar compounds may have overlapping applications, the specific structure of this compound can result in distinct properties and uses.
Properties
IUPAC Name |
2-(5-oxo-2-phenylcyclopenten-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-12-7-6-10(11(12)8-13(15)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRVPYITUYSHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284880 |
Source
|
Record name | (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42882-19-9 |
Source
|
Record name | 42882-19-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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